molecular formula C12H9BrN6O5 B11477516 N-[(5-bromofuran-2-yl)methyl]-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-[(5-bromofuran-2-yl)methyl]-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11477516
M. Wt: 397.14 g/mol
InChI Key: VGGGJQGGSNXHEL-UHFFFAOYSA-N
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Description

N-[(5-bromofuran-2-yl)methyl]-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a bromofuran, a nitropyrazole, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromofuran-2-yl)methyl]-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Synthesis of 5-bromofuran-2-carbaldehyde: This can be achieved by bromination of furan-2-carbaldehyde using bromine in the presence of a suitable catalyst.

    Formation of 5-bromofuran-2-ylmethylamine: The aldehyde group of 5-bromofuran-2-carbaldehyde is reduced to an alcohol, followed by conversion to the corresponding amine using standard amination techniques.

    Synthesis of 3-nitro-1H-pyrazole: This involves nitration of pyrazole using a mixture of nitric acid and sulfuric acid.

    Formation of 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylic acid: This step involves the reaction of 3-nitro-1H-pyrazole with a suitable carboxylic acid derivative to form the oxadiazole ring.

    Coupling Reaction: Finally, the 5-bromofuran-2-ylmethylamine is coupled with 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromofuran-2-yl)methyl]-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.

    Reduction: The nitro group in the pyrazole ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N-[(5-bromofuran-2-yl)methyl]-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of novel organic materials with unique electronic or photophysical properties.

    Organic Synthesis: Employed as a building block in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to engage in multiple types of interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chlorofuran-2-yl)methyl]-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
  • N-[(5-methylfuran-2-yl)methyl]-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
  • N-[(5-bromofuran-2-yl)methyl]-3-[(3-amino-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Uniqueness

N-[(5-bromofuran-2-yl)methyl]-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of both a bromofuran and a nitropyrazole moiety, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H9BrN6O5

Molecular Weight

397.14 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-3-[(3-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C12H9BrN6O5/c13-8-2-1-7(23-8)5-14-11(20)12-15-9(17-24-12)6-18-4-3-10(16-18)19(21)22/h1-4H,5-6H2,(H,14,20)

InChI Key

VGGGJQGGSNXHEL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CC2=NOC(=N2)C(=O)NCC3=CC=C(O3)Br

Origin of Product

United States

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